Cas no 79199-51-2 (4-[4-(3,4-dihydroxyphenyl)hexan-3-yl]benzene-1,2-diol)
79199-51-2 structure
Product Name:4-[4-(3,4-dihydroxyphenyl)hexan-3-yl]benzene-1,2-diol
Numero CAS:79199-51-2
MF:C18H22O4
MW:302.364885807037
CID:984587
PubChem ID:97762
Update Time:2025-04-20
4-[4-(3,4-dihydroxyphenyl)hexan-3-yl]benzene-1,2-diol Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4-[4-(3,4-dihydroxyphenyl)hexan-3-yl]benzene-1,2-diol
- 4,4'-(1,2-Diethylethylene)dipyrocatechol
- 3,3'-Dihydroxyhexestrol
- 4,4'-hexane-3,4-diyldibenzene-1,2-diol
- AG-H-17813
- BRN 3417559
- meso-3,4-Bis-(3,4-dihydroxy-phenyl)-hexan
- meso-3,4-bis-(3,4-dihydroxy-phenyl)-hexane
- Pyrocatechol, 4,4'-(1,2-diethylethylene)di-
- Pyrocatechol, 4,4'-(meso-1,2-diethylethylene)di-
- NSC-35753
- Q27115986
- HMS3085C09
- REL-4,4'-((1R,2S)-1,2-DIETHYL-1,2-ETHANEDIYL)BIS(1,2-BENZENEDIOL)
- cid_97762
- NSC 35753
- 414R2XFD5W
- CHEBI:34319
- CHEMBL14702
- 4-[4-[3,4-bis(oxidanyl)phenyl]hexan-3-yl]benzene-1,2-diol
- 4-[2-(3,4-dihydroxyphenyl)-1-ethyl-butyl]pyrocatechol
- 3',3''-DIHYDROXYHEXESTROL
- UNII-414R2XFD5W
- BDBM81212
- 79199-51-2
- SMR001526695
- 4-[2-(3,4-dihydroxyphenyl)-1-ethyl-butyl]benzene-1,2-diol
- MLS002607934
- 1,2-BENZENEDIOL, 4,4'-((1R,2S)-1,2-DIETHYL-1,2-ETHANEDIYL)BIS-, REL-
- DTXSID6022503
- 1,2-BENZENEDIOL, 4,4'-(1,2-DIETHYL-1,2-ETHANEDIYL)BIS-, (R*,S*)-
-
- Inchi: 1S/C18H22O4/c1-3-13(11-5-7-15(19)17(21)9-11)14(4-2)12-6-8-16(20)18(22)10-12/h5-10,13-14,19-22H,3-4H2,1-2H3
- Chiave InChI: SQJDIVYCVVFMOZ-UHFFFAOYSA-N
- Sorrisi: OC1=C(C=CC(=C1)C(CC)C(C1C=CC(=C(C=1)O)O)CC)O
Proprietà calcolate
- Massa esatta: 302.15186
- Massa monoisotopica: 302.152
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 4
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 22
- Conta legami ruotabili: 5
- Complessità: 303
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 80.9A^2
- XLogP3: 4.5
Proprietà sperimentali
- Densità: 1.238
- Punto di ebollizione: 490.369°C at 760 mmHg
- Punto di infiammabilità: 228.797°C
- Indice di rifrazione: 1.625
- PSA: 80.92
- LogP: 4.19640
4-[4-(3,4-dihydroxyphenyl)hexan-3-yl]benzene-1,2-diol Letteratura correlata
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
-
Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
79199-51-2 (4-[4-(3,4-dihydroxyphenyl)hexan-3-yl]benzene-1,2-diol) Prodotti correlati
- 75520-41-1(Acetyl Coenzyme A Trilithium Salt)
- 1139-46-4(4-(2,4,4-Trimethylpentan-2-yl)benzene-1,2-diol)
- 84-16-2(Hexestrol)
- 500-38-9(Nordihydroguaiaretic acid)
- 27686-84-6(4,4'-((2R,3S)-2,3-Dimethylbutane-1,4-diyl)bis(benzene-1,2-diol))
- 25735-67-5(Phenol, 4-sec-pentyl-)
- 5635-50-7(Vitestrol)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
Fornitori consigliati
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
SunaTech Inc.
Membro d'oro
CN Fornitore
Reagenti
Hebei Liye chemical Co.,Ltd
Membro d'oro
CN Fornitore
Grosso